molecular formula C15H13F2N3O3S B2364828 6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1357639-64-5

6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No.: B2364828
CAS No.: 1357639-64-5
M. Wt: 353.34
InChI Key: HDTSIHQCOZHLEY-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C15H13F2N3O3S and its molecular weight is 353.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds, specifically designed with a fluorine atom to enhance antimicrobial activity, have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant antimicrobial properties (Desai, Rajpara, & Joshi, 2013). Another study focused on fluoroquinolone-based 4-thiazolidinones, further emphasizing the role of fluorinated compounds in developing antimicrobial agents with effective antibacterial and antifungal activities (Patel & Patel, 2010).

Anticancer Applications

A series of novel benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were synthesized and tested for their anticancer activities against various cancer cell lines. These compounds showed moderate to good inhibitory activity, with some demonstrating significant potential as anticancer agents (Kamal et al., 2011).

Cognitive Enhancement

Research into 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors has highlighted the cognitive-enhancing effects of these compounds. The study found that specific fluorinated analogs exhibited strong in vitro activity on AMPA receptors and marked cognitive-enhancing effects in vivo, offering insights into the development of new cognitive enhancers (Francotte et al., 2010).

Chemical Synthesis Methodologies

Several studies have explored the synthesis and structural characterization of benzothiadiazine derivatives and their applications in chemical synthesis. For instance, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides has been reported, with these compounds showing potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). Another study focused on the synthesis of novel benzo‐1,2,5‐thiadiazines and their isomerization into benzo‐1,2,4‐triazines, examining their antimicrobial activity and providing insights into the versatility of these compounds in chemical synthesis (Deohate, Deohate, & Berad, 2005).

Properties

IUPAC Name

6-fluoro-N-(3-fluoro-4-methylphenyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O3S/c1-8-2-4-10(7-11(8)17)18-15(21)14-19-12-6-9(16)3-5-13(12)24(22,23)20-14/h2-7,14,19-20H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTSIHQCOZHLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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